Octadeca-9,12,15-trienal (Linolenaldehyde): A Comprehensive Technical Guide on Chemical Profiling, Synthesis, and Analytical Workflows
Octadeca-9,12,15-trienal (Linolenaldehyde): A Comprehensive Technical Guide on Chemical Profiling, Synthesis, and Analytical Workflows
Target Audience: Analytical Chemists, Chemical Ecologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary & Core Chemical Identity
Octadeca-9,12,15-trienal, commonly referred to as linolenaldehyde, is a highly reactive, polyunsaturated fatty aldehyde. Structurally derived from alpha-linolenic acid, it is characterized by an 18-carbon aliphatic chain containing three methylene-interrupted cis (Z) double bonds.
In drug development and chemical ecology, linolenaldehyde serves as a critical biomarker for oxidative stress, a precursor for synthetic lipid-nanoparticle (LNP) components, and a primary signaling molecule in entomological pheromone blends. Handling this compound requires rigorous environmental controls due to its susceptibility to auto-oxidation and cis-to-trans isomerization.
Quantitative Physicochemical Profiling
To establish a baseline for analytical and synthetic workflows, the core physicochemical properties of the all-Z isomer are summarized below.
Table 1: Core Chemical and Physical Properties
| Parameter | Value | Reference / Notes |
| IUPAC Name | (9Z,12Z,15Z)-octadeca-9,12,15-trienal | Standardized nomenclature |
| Common Synonyms | Linolenaldehyde; Linolenyl aldehyde | Used interchangeably in literature |
| CAS Number | 2423-13-4 | Specific to the (9Z,12Z,15Z) isomer[1][2] |
| Molecular Formula | C₁₈H₃₀O | [2] |
| Molecular Weight | 262.43 g/mol | [1][2] |
| Exact Mass | 262.229665 Da | High-resolution MS target[3] |
| Topological Polar Surface Area | 17.1 Ų | Indicates high lipophilicity[3] |
| XLogP3 | ~5.8 | Predicts strong retention on non-polar GC columns[3] |
Biological Significance and Ecological Mechanisms
As a Senior Application Scientist, I often encounter linolenaldehyde in two distinct biological matrices: botanical extracts and entomological gland secretions. Understanding its origin is crucial for designing effective extraction protocols.
Entomological Pheromone Blends
In chemical ecology, (9Z,12Z,15Z)-octadeca-9,12,15-trienal is a primary component of the sex pheromone gland of the fall webworm (Hyphantria cunea)[4][5]. The exact ratio of this aldehyde to its corresponding epoxides is critical for species-specific mating disruption strategies.
Table 2: Pheromone Blend Ratio in Hyphantria cunea[4]
| Component | Chemical Identity | Relative Ratio |
| I | (9Z,12Z)-octadeca-9,12-dienal | 0.6 |
| II | (9Z,12Z,15Z)-octadeca-9,12,15-trienal | 6.6 |
| III | (3Z,6Z)-9S,10R-cis-epoxyhenicosa-3,6-diene | 27.9 |
| IV | (1,3Z,6Z)-9S,10R-cis-9,10-epoxyhenicosa-1,3,6-triene | 0.1 |
Phytochemical Defense Mechanisms
In plants such as Zingiber officinale (ginger) and Lonicerae flos (honeysuckle), linolenaldehyde is generated via the lipoxygenase (LOX) and hydroperoxide lyase (HPL) enzymatic pathways[6][7]. It acts as a volatile signaling molecule triggered by oxidative stress or mechanical damage, initiating downstream defense cascades.
Fig 1. Biological pathways and ecological functions of Octadeca-9,12,15-trienal.
Synthetic Methodologies: A Self-Validating Workflow
Procuring high-purity (9Z,12Z,15Z)-octadeca-9,12,15-trienal commercially can be cost-prohibitive due to its instability. Consequently, laboratory synthesis from commercially available alpha-linolenic acid is a standard practice[8].
Expertise & Causality: The primary challenge in this synthesis is preventing the over-oxidation of the alcohol to a carboxylic acid, and more importantly, preventing the isomerization of the cis double bonds. Harsher oxidants (like Jones reagent) will readily isomerize the methylene-interrupted double bonds into a conjugated trans system. Therefore, we utilize a mild, two-step biomimetic approach utilizing Lithium Aluminum Hydride (LiAlH₄) followed by Dess-Martin Periodinane (DMP)[8].
Fig 2. Chemical synthesis workflow of Octadeca-9,12,15-trienal from Linolenic Acid.
Protocol 1: Step-by-Step Synthesis of Linolenaldehyde
Step 1: Reduction to Linolenyl Alcohol
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Preparation: Suspend LiAlH₄ (3.0 eq) in anhydrous Tetrahydrofuran (THF) under a strict argon atmosphere at 0 °C.
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Addition: Dropwise add alpha-linolenic acid (1.0 eq) dissolved in THF over 30 minutes to control the exothermic evolution of hydrogen gas.
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Reaction: Reflux for 1 hour, then cool back to 0 °C.
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Quench (Self-Validation Checkpoint): Carefully quench with saturated Rochelle's salt (potassium sodium tartrate) to break the aluminum emulsion. Extract with ethyl acetate.
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Validation: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (4:1). The starting acid remains at the baseline, while the alcohol product yields an Rf of ~0.43. Confirm via ¹H NMR (appearance of triplet at δ 3.61 ppm for -CH₂OH)[8].
Step 2: Oxidation to Linolenaldehyde
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Preparation: Dissolve the purified linolenyl alcohol (1.0 eq) in anhydrous Dichloromethane (DCM) and add NaHCO₃ (2.0 eq) as an acid scavenger. Causality: The buffer prevents acid-catalyzed isomerization of the double bonds.
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Oxidation: Add Dess-Martin Periodinane (1.5 eq) in portions at room temperature. Stir until the starting material is consumed (typically 1-2 hours).
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Quench: Quench with saturated aqueous sodium thiosulfate to reduce unreacted DMP, followed by DCM extraction.
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Validation (Self-Validation Checkpoint): TLC (Hexane:EtOAc 10:1) should show the aldehyde at Rf ~0.53. Confirm via ¹H NMR by the appearance of a distinct aldehyde proton singlet at δ ~9.7 ppm and the preservation of the multiplet at δ 5.3-5.4 ppm (confirming the 6 cis-alkene protons remain intact)[8][9].
Analytical Extraction and GC-MS Quantification
When analyzing linolenaldehyde from complex biological matrices (e.g., insect glands or plant tissues), the volatility and reactivity of the compound dictate the workflow.
Protocol 2: Self-Validating GC-MS Analysis
Step 1: Matrix Extraction
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Internal Standard Addition: Spike the raw biological sample with a known concentration of 1-heptadecanal (C₁₇H₃₄O). Causality: This acts as an internal standard (IS). Because it is structurally similar but not naturally present, it validates the recovery efficiency of the extraction and allows for absolute quantification regardless of matrix suppression.
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Solvent Extraction: Submerge the tissue/gland in HPLC-grade Hexane for 10 minutes at room temperature. Causality: Hexane selectively partitions non-polar lipids and aldehydes while excluding polar cellular debris and proteins, eliminating the need for complex solid-phase extraction (SPE) cleanup.
Step 2: GC-MS Parameters
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Column Selection: Use a non-polar capillary column (e.g., DB-5MS or HP-5MS, 30 m × 0.25 mm × 0.25 µm).
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Inlet Conditions: Set the splitless injector to 220 °C. Warning: Exceeding 250 °C can induce thermal degradation or isomerization of the triene system.
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Oven Program: 60 °C for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
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Validation (Self-Validation Checkpoint): Monitor the Total Ion Chromatogram (TIC) for the molecular ion m/z 262.4[1]. Validate the peak identity by comparing its Kovats Retention Index (approx. 2045-2109 on non-polar columns) against a synthetic reference standard[3]. If the peak exhibits tailing or splitting, it indicates active sites in the GC liner or on-column isomerization, mandating immediate inlet maintenance.
References
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National Center for Biotechnology Information (PubChem). "Compound Summary for CID 5463051, (9Z,12Z,15Z)-Octadeca-9,12,15-trienal." PubChem Database. Available at:[Link]
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National Center for Biotechnology Information (PubChem). "Compound Summary for CID 5283384, 9,12,15-Octadecatrienal." PubChem Database. Available at:[Link]
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El-Sayed, A. M., Gibb, A. R., & Suckling, D. M. (2005). "Chemistry of the sex pheromone gland of the fall webworm, Hyphantria cunea, discovered in New Zealand." New Zealand Plant Protection. Available at:[Link]
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Wang, Y., et al. (2020). "Total Synthesis of Nominal ent-Chlorabietol B." The Journal of Organic Chemistry. Available at:[Link]
Sources
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- 2. 2423-13-4 | (9Z,12Z,15Z)-Octadeca-9,12,15-trienal - AiFChem [aifchem.com]
- 3. 9,12,15-Octadecatrienal | C18H30O | CID 5283384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phytochemical: 9,12,15-Octadecatrienal [caps.ncbs.res.in]
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